3-(4-Methylphenoxy)benzenesulphonyl chloride
Overview
Description
3-(4-Methylphenoxy)benzenesulphonyl chloride is a chemical compound with the molecular formula C13H11ClO3S and a molecular weight of 282.75 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11ClO3S/c1-10-5-7-11(8-6-10)17-12-3-2-4-13(9-12)18(14,15)16/h2-9H,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Electrophilic Cyclization Reactions
- Synthesis of Cyclohexyl Derivatives : Benzenesulphenyl chloride, closely related to 3-(4-Methylphenoxy)benzenesulphonyl chloride, has been utilized to initiate electrophilic cyclization of methyl 7-methyl-3-oxo-7-octenoate, leading to the formation of cyclohexyl derivatives. These derivatives are of interest due to their potential use in synthesizing unusual carotenoids, indicating the compound's utility in organic synthesis and the development of novel organic molecules (Alderdice & Weiler, 1981).
Green Chemistry Applications
- O-methylation of Hydroxybenzenes : Research on the O-methylation of hydroxybenzenes (phenolics) with dimethyl carbonate (DMC) in the presence of an ionic liquid as a catalyst highlighted an environmentally friendly approach to producing phenolic ethers. Although not directly using this compound, this study underlines the importance of related compounds in developing green chemistry processes, where such sulphonyl chlorides could be used as intermediates or catalysts in similar reactions (Kabra et al., 2016).
Polymer Science
- Development of Polymeric Materials : The synthesis of high molecular weight poly(p-phenyleneethynylenes) through alkyne metathesis of 1,4-dipropynylated benzenes demonstrates the role of related sulphonyl chlorides in polymer science. Such compounds can be used to produce polymers with specific properties, including solubility and fluorescence, indicating the potential of this compound in the development of new polymeric materials (Kloppenburg et al., 1999).
Antimicrobial Activity
- Synthesis of Heterocyclic Sulphonates : The preparation of heterocyclic sulphonates by reacting with benzenesulphonyl chloride has shown potential antimicrobial activity, suggesting that derivatives of this compound could be explored for developing new antimicrobial agents (Habib et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
3-(4-methylphenoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-10-5-7-11(8-6-10)17-12-3-2-4-13(9-12)18(14,15)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRWTPKXVUWHCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397157 | |
Record name | 3-(4-methylphenoxy)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-86-7 | |
Record name | 3-(4-methylphenoxy)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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